

A Technical Guide to the Physical and Chemical Properties of Ambrisentan Intermediates

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physical and chemical properties of the key intermediates involved in the synthesis of Ambrisentan, a potent endothelin receptor antagonist. The information herein is intended to support research, development, and quality control activities within the pharmaceutical industry.

Core Intermediates in Ambrisentan Synthesis

The efficient synthesis of Ambrisentan relies on the careful control and characterization of its key intermediates. This guide focuses on three pivotal compounds:

- **(S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid:** A crucial chiral building block that establishes the stereochemistry of the final Ambrisentan molecule.
- Methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: The methyl ester precursor to the aforementioned carboxylic acid.
- 4,6-dimethyl-2-(methylsulfonyl)pyrimidine: The pyrimidine moiety that is coupled with the propanoic acid derivative in the final stages of synthesis.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of these intermediates is paramount for process optimization, purification, and formulation development. The following tables summarize the key quantitative data for each intermediate.

Table 1: Physical and Chemical Properties of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₆ O ₄	[1][2]
Molecular Weight	272.29 g/mol	[1][2]
Melting Point	123-125 °C	[3]
Boiling Point	430.3 °C at 760 mmHg (Predicted)	[4]
Density	1.25 g/cm ³	[4]
Appearance	White to off-white crystalline powder	[3]
Solubility	Soluble in methanol and dichloromethane.	[5]
Optical Rotation	$[\alpha]^{20}/D = +11.0^\circ$ to $+15.0^\circ$ (c=1.8 in EtOH)	

Table 2: Physical and Chemical Properties of Methyl (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₈ O ₄	[5]
Molecular Weight	286.32 g/mol	[5]
Melting Point	Not available	
Boiling Point	Not available	
Density	~1.2 g/cm ³	[5]
Appearance	Colorless liquid or solid	[5]
Solubility	Soluble in organic solvents such as methanol and dichloromethane.	[5]

Table 3: Physical and Chemical Properties of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	[6][7][8]
Molecular Weight	186.23 g/mol	[6][8]
Melting Point	84-86 °C	[6][9]
Boiling Point	358.3 °C (Predicted)	[9]
Density	1.239 g/cm ³	[9]
Appearance	Red-brown crystalline solid	[9]
pKa	-1.84 (Predicted)	[9][10]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of the Ambrisentan intermediates.

Melting Point Determination

Methodology:

- A small, finely powdered sample of the intermediate is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Methodology:

- An excess amount of the solid intermediate is added to a known volume of the solvent in a sealed vial.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The saturated solution is filtered to remove any undissolved solid.
- The concentration of the dissolved intermediate in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

- Approximately 5-10 mg of the intermediate is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution is transferred to a standard 5 mm NMR tube.

- The ^1H NMR spectrum is acquired on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
- Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

- A small amount of the solid intermediate is placed directly onto the ATR crystal of the FTIR spectrometer.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

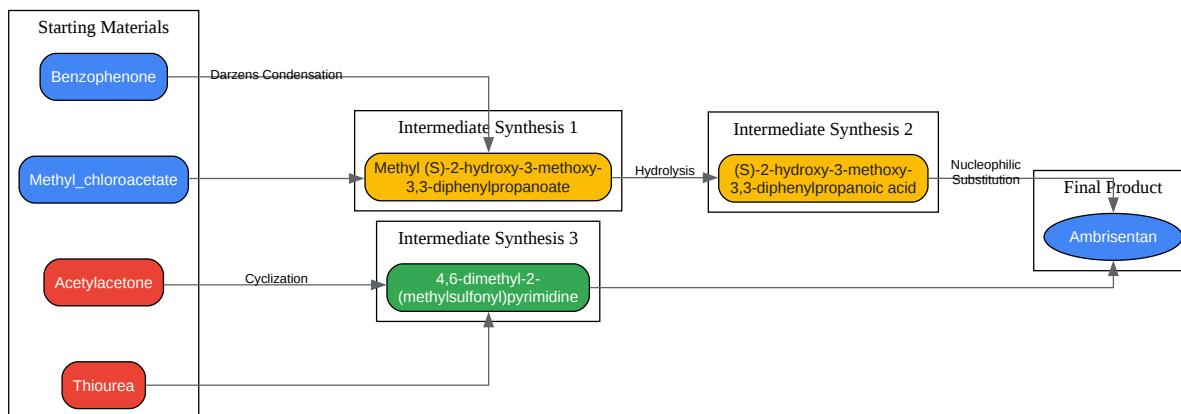
Mass Spectrometry (MS)

Methodology (Electrospray Ionization - ESI):

- A dilute solution of the intermediate is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is infused into the ESI source of the mass spectrometer.
- The instrument is operated in either positive or negative ion mode, depending on the analyte's properties.
- The mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are recorded.

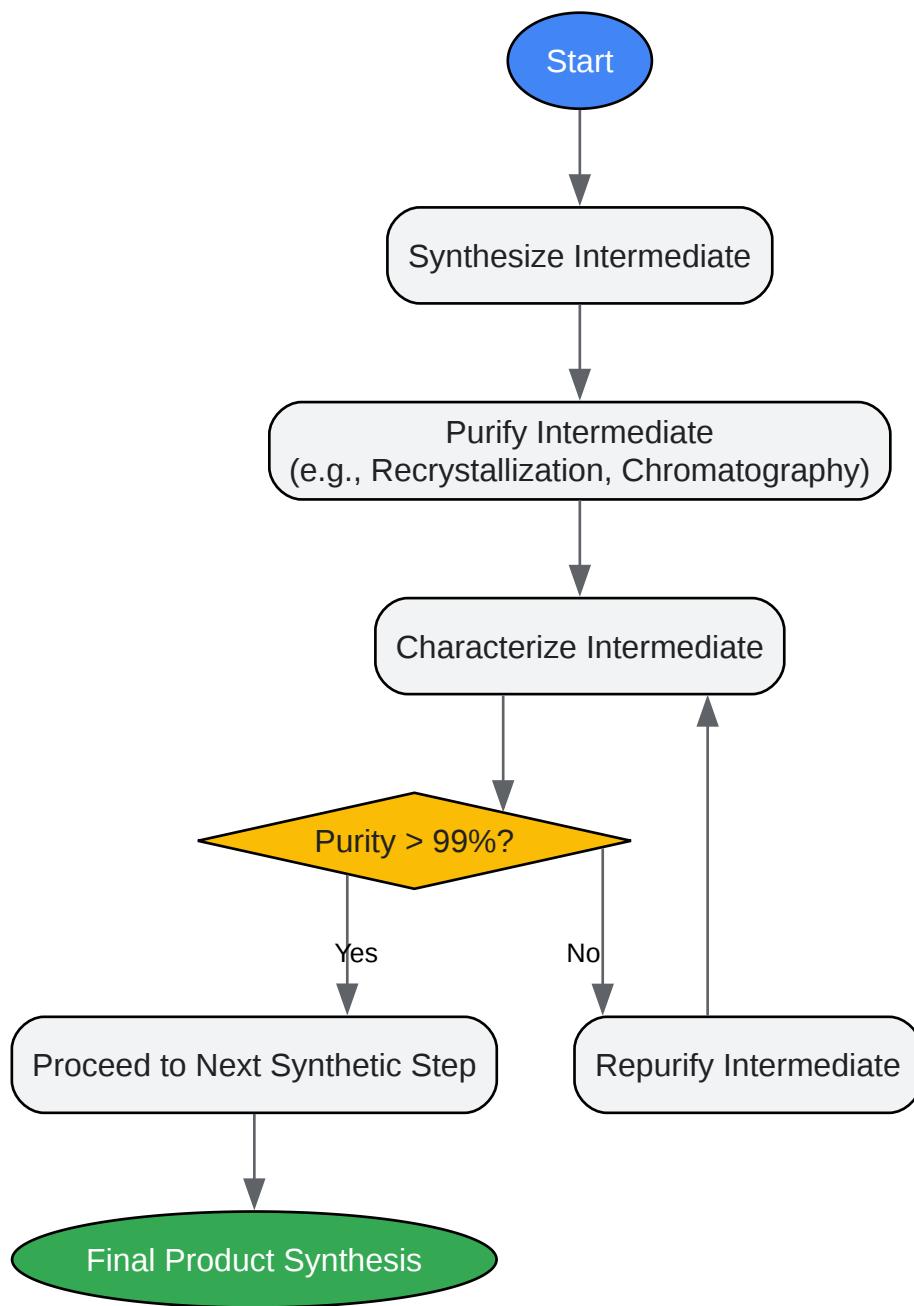
Synthesis Pathway and Experimental Workflow

The synthesis of Ambrisentan from its key intermediates is a multi-step process. The following diagrams illustrate the logical relationships and the experimental workflow.



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Caption: Synthetic pathway of Ambrisentan from starting materials.



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Caption: General experimental workflow for intermediate synthesis.

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